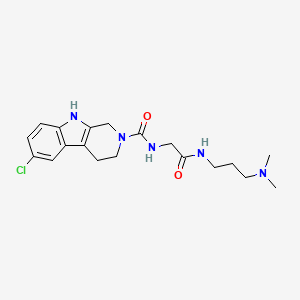
C19H26ClN5O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of Urapidil, which is primarily used as an antihypertensive agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Demethoxy-2-chloro Urapidil involves several steps, starting from commercially available starting materials. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2-ethyl-6-methylaniline with methoxy acetone to form an imine intermediate.
Hydrogenation: The imine intermediate is then hydrogenated to yield a secondary amine.
Acetylation: The secondary amine is acetylated using chloroacetyl chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of 2-Demethoxy-2-chloro Urapidil follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation: Large-scale condensation reactions are carried out in industrial reactors.
Catalytic Hydrogenation: The hydrogenation step is performed using industrial hydrogenation reactors with suitable catalysts.
Acetylation and Purification: The final acetylation step is followed by purification processes such as crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Demethoxy-2-chloro Urapidil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Demethoxy-2-chloro Urapidil has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential antihypertensive and vasodilatory effects.
Industry: Used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Demethoxy-2-chloro Urapidil involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. The compound also affects other molecular targets and pathways involved in cardiovascular regulation .
Comparison with Similar Compounds
Similar Compounds
Urapidil: The parent compound, primarily used as an antihypertensive agent.
Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension.
Doxazosin: Similar to prazosin, used for treating hypertension and benign prostatic hyperplasia .
Uniqueness
2-Demethoxy-2-chloro Urapidil is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for alpha-1 adrenergic receptors. This results in more effective vasodilation and antihypertensive effects compared to its parent compound and other similar agents .
Properties
Molecular Formula |
C19H26ClN5O2 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
6-chloro-N-[2-[3-(dimethylamino)propylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C19H26ClN5O2/c1-24(2)8-3-7-21-18(26)11-22-19(27)25-9-6-14-15-10-13(20)4-5-16(15)23-17(14)12-25/h4-5,10,23H,3,6-9,11-12H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
GLZJAPKOEMONFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)CNC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


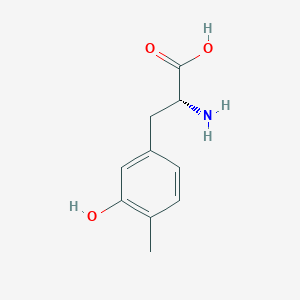
![4-methoxy-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12632689.png)
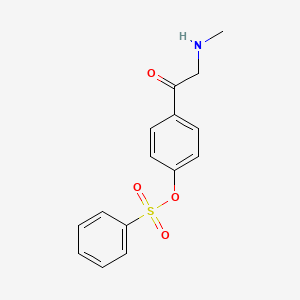
![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)
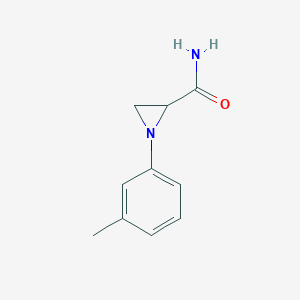
![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)
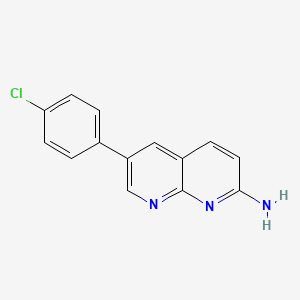
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
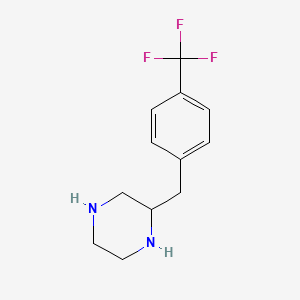
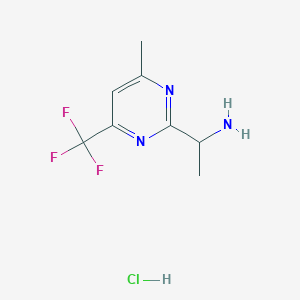
![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)

